![molecular formula C15H11N3O B14333806 2-methoxy-6H-indolo[2,3-b]quinoxaline CAS No. 104020-76-0](/img/structure/B14333806.png)
2-methoxy-6H-indolo[2,3-b]quinoxaline
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Overview
Description
2-Methoxy-6H-indolo[2,3-b]quinoxaline is a heterocyclic compound featuring a fused indole-quinoxaline core with a methoxy (-OCH₃) substituent at the 2-position. This structural motif confers unique electronic and steric properties, making it a candidate for applications in medicinal chemistry and materials science. The methoxy group enhances electron density in the aromatic system, influencing redox behavior and intermolecular interactions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-methoxy-6H-indolo[2,3-b]quinoxaline typically involves the condensation of isatin with o-phenylenediamine . This reaction is often catalyzed by Brønsted acids such as acetic, formic, or hydrochloric acid . Additionally, the use of copper-doped CdS nanoparticles has been proposed for the reactions of substituted isatins with o-phenylenediamine under microwave irradiation conditions . Cerium (IV) oxide nanoparticles have also shown effectiveness in similar reactions conducted in aqueous medium .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the use of transition-metal-catalyzed cross-coupling reactions and direct C–H functionalization are common approaches in the synthesis of indoloquinoxaline derivatives
Chemical Reactions Analysis
Types of Reactions: 2-methoxy-6H-indolo[2,3-b]quinoxaline undergoes various chemical reactions, including oxidation, reduction, and substitution . The compound can be functionalized through alkylation reactions, particularly with phenacyl bromide in the presence of potassium carbonate .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include phenacyl bromides, potassium carbonate, and various acids . Microwave irradiation and the use of nanoparticles as catalysts are also employed to enhance reaction efficiency .
Major Products: The major products formed from the reactions of this compound include various substituted derivatives that exhibit significant biological activities .
Scientific Research Applications
Scientific Research Applications
2-methoxy-6H-indolo[2,3-b]quinoxaline's applications are rooted in its interaction with DNA and proteins.
Medicinal Chemistry
- Antiviral Research: this compound is explored for its potential antiviral properties.
- Antitumor Studies: The compound is investigated for its antitumor activities. Certain 6H-indolo[2,3-b]quinoxaline derivatives are being explored for cancer treatment . Compounds 5b, 5d, 5g, and 5l have demonstrated anticancer activity against various human tumor cell lines .
- Antidiabetic Research: Researches are being conducted to explore the antidiabetic activities of this compound.
Related Compounds and Activities
Other indolo[2,3-b]quinoxaline derivatives have shown a range of biological activities:
- Quinoxalin-2-ones exhibit antifungal activity, while quinoxalin-1-oxides possess antibacterial activity .
- 6H-indolo-[2,3-b]quinoxalines have been evaluated for antiherpes virus activity . One compound, 2,3-dimethyl(dimethylaminoethyl)-6H-indolo-[2,3-b]quinoxaline, displayed significant antiviral activity, inhibiting the replication of HSV-1, cytomegalovirus, and varicellaezoster virus in tissue culture .
- 6H-indolo[2,3-b]quinoxaline derivatives can act as DNA intercalators .
- 9-fluoroindolo[2,3-b]quinoxalines containing CF3, Cl, H substituents located at the 3-position of the arene attached to the triazole ring enhanced their bioactivity .
Mechanism of Action
The mechanism of action of 2-methoxy-6H-indolo[2,3-b]quinoxaline involves its interaction with DNA and proteins . The compound can stabilize DNA duplexes and exhibit cytotoxic effects against various cancer cell lines . Additionally, it has been shown to possess antiviral properties by inhibiting the replication of certain viruses . The molecular targets and pathways involved in these actions are still under investigation, but the compound’s ability to intercalate into DNA and disrupt cellular processes is a key factor in its biological activity .
Comparison with Similar Compounds
Comparison with Analogs :
Physicochemical Properties
The methoxy group’s position significantly impacts electronic properties:
- HOMO/LUMO and Band Gaps: 6-(4-Methoxyphenyl)-6H-indolo[2,3-b]quinoxaline exhibits the highest HOMO (-5.1 eV) and lowest band gap (2.3 eV) among derivatives due to electron-donating resonance effects .
- Solubility: Methoxy groups enhance solubility in polar solvents (e.g., DMF, ethanol) compared to non-polar derivatives like 6-methyl analogs .
- Spectroscopic Data : The 3-chloro derivative (Entry 13) shows distinct IR peaks at 3381 cm⁻¹ (N–H) and 1615 cm⁻¹ (C=N), with LC-MS confirming m/z 154.0 (M+1) . Similar spectral features are expected for 2-methoxy derivatives.
Q & A
Q. What are the optimized synthetic routes for 2-methoxy-6H-indolo[2,3-b]quinoxaline derivatives?
Level: Basic
Answer:
The most efficient methods involve palladium-catalyzed cross-coupling reactions. Two primary pathways are documented:
- One-pot synthesis : Combines Pd-catalyzed C–N coupling and C–H activation for moderate yields but limited substrate scope .
- Two-step synthesis : Utilizes Suzuki coupling followed by Pd-mediated annulation with amines, offering broader substrate flexibility and higher yields for derivatives with aromatic/aliphatic substituents .
For methoxy-substituted derivatives, post-synthetic functionalization (e.g., nucleophilic substitution or Stille/Sonogashira coupling) is recommended to introduce the methoxy group while preserving core stability .
Q. How do substituents on the indoloquinoxaline core influence electrochemical properties?
Level: Advanced
Answer:
Substituents critically modulate HOMO/LUMO levels and band gaps:
- Electron-donating groups (e.g., methoxy) : Raise HOMO energy and reduce band gaps. For example, 6-(4-methoxyphenyl)-substituted derivatives exhibit a HOMO of −5.2 eV and band gap of 2.3 eV, ideal for photovoltaic applications .
- Electron-withdrawing groups (e.g., cyano) : Lower LUMO levels, enhancing electron injection in DSSCs .
Methodology : Cyclic voltammetry and UV-Vis spectroscopy are paired with DFT calculations to correlate substituent effects with optoelectronic properties .
Q. What experimental approaches assess DNA intercalation efficiency of indoloquinoxaline derivatives?
Level: Advanced
Answer:
Key techniques include:
- Thermal denaturation assays : Measure ΔTm (melting temperature shift) to quantify DNA-complex stability. Derivatives like B-220 show ΔTm >10°C, indicating strong intercalation .
- Electric linear dichroism (ELD) : Determines binding geometry by analyzing DNA orientation changes under electric fields .
- Footprinting assays : Identify sequence-specific binding using nucleases or chemical probes .
Substituents like dimethylaminoethyl side chains enhance intercalation by stabilizing minor-groove interactions .
Q. How can indoloquinoxaline-based dyes be tailored for high-efficiency DSSCs?
Level: Advanced
Answer:
Optimization strategies include:
- Linker selection : Bithiophene linkers red-shift absorption (λmax ~500 nm) and increase extinction coefficients (ε >30,000 M<sup>−1</sup>cm<sup>−1</sup>) compared to phenyl linkers .
- Donor-acceptor engineering : Strong donors (e.g., triphenylamine) paired with cyanoacrylic acid acceptors improve charge separation. Dye FS10 achieves >7% DSSC efficiency via enhanced electron injection .
Validation : Incident photon-to-current efficiency (IPCE) spectra and electrochemical impedance spectroscopy (EIS) are used to evaluate charge-transfer kinetics .
Q. Which analytical techniques are essential for characterizing optoelectronic properties?
Level: Basic
Answer:
- Cyclic voltammetry : Determines HOMO/LUMO levels via oxidation/reduction potentials .
- UV-Vis-NIR spectroscopy : Measures absorption edges to calculate optical band gaps .
- Time-resolved photoluminescence : Assesses excited-state lifetimes for charge recombination analysis .
- DFT/TDDFT simulations : Model electronic transitions and validate experimental data .
Q. What structural modifications enhance cytotoxicity in indoloquinoxaline derivatives?
Level: Advanced
Answer:
QSAR studies highlight:
- Side-chain flexibility : Dimethylaminoethyl groups improve DNA binding (Kb ~10<sup>6</sup> M<sup>−1</sup>) and cytotoxicity (IC50 <10 µM in leukemia cells) .
- Planar heterocycles : Pyridopyrazinoindole derivatives increase topoisomerase II inhibition, reducing cell viability by 80% in HL-60 lines .
Validation : MTT assays and flow cytometry (apoptosis detection) are standard for cytotoxicity screening .
Q. How do conflicting data on substituent effects arise in structure-property studies?
Level: Advanced
Answer:
Contradictions often stem from:
- Solvent polarity : Methoxy groups may raise HOMO in polar solvents but show negligible effects in nonpolar media .
- Aggregation effects : Planar derivatives (e.g., bithiophene-linked dyes) exhibit redshifted absorption in solution but aggregation-induced quenching in films .
Resolution : Solvent-controlled experiments and atomic force microscopy (AFM) differentiate intrinsic vs. aggregation-driven properties .
Q. What methodologies resolve challenges in synthesizing bulky indoloquinoxaline derivatives?
Level: Advanced
Answer:
- Microwave-assisted synthesis : Reduces reaction times (from 24 h to 2 h) for sterically hindered amines .
- Bulky ligands (e.g., XPhos) : Improve Pd catalyst efficiency in Suzuki-Miyaura coupling for ortho-substituted aryl groups .
- Protecting groups : tert-Butoxycarbonyl (Boc) shields reactive amines during annulation, preventing side reactions .
Properties
CAS No. |
104020-76-0 |
---|---|
Molecular Formula |
C15H11N3O |
Molecular Weight |
249.27 g/mol |
IUPAC Name |
2-methoxy-6H-indolo[2,3-b]quinoxaline |
InChI |
InChI=1S/C15H11N3O/c1-19-9-6-7-12-13(8-9)16-14-10-4-2-3-5-11(10)17-15(14)18-12/h2-8H,1H3,(H,17,18) |
InChI Key |
SFYHQGMQBSLDAI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C3C(=N2)C4=CC=CC=C4N3 |
Origin of Product |
United States |
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